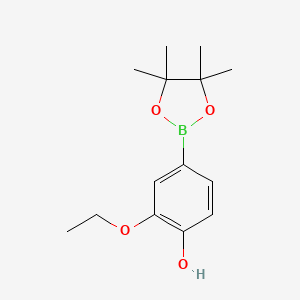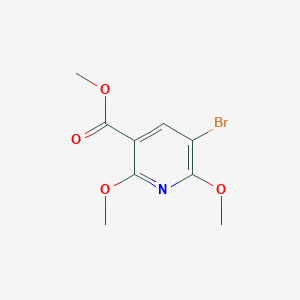
Methyl 5-bromo-2,6-dimethoxynicotinate
Übersicht
Beschreibung
“Methyl 5-bromo-2,6-dimethoxynicotinate” is a chemical compound with the molecular formula C9H10BrNO4 . It is a solid substance and has a molecular weight of 276.08 g/mol .
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-2,6-dimethoxynicotinate” is 1S/C9H10BrNO4/c1-13-8-7(12)4-6(14-2)5-10-8/h4-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“Methyl 5-bromo-2,6-dimethoxynicotinate” is a solid substance . It has a molecular weight of 276.08 g/mol .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
Methyl 5-bromo-2,6-dimethoxynicotinate: is primarily used as an intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile building block in the synthesis of various complex molecules. For instance, it can undergo palladium-catalyzed coupling reactions to create new carbon-carbon or carbon-nitrogen bonds, leading to a wide array of heterocyclic compounds .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its methoxy groups can be strategically replaced or modified to yield molecules with potential therapeutic effects. Researchers explore its incorporation into drug design for conditions such as inflammation, pain, and neurological disorders .
Material Science
The bromine atom present in Methyl 5-bromo-2,6-dimethoxynicotinate makes it suitable for use in material science, particularly in the creation of photoresponsive materials. When incorporated into polymers, the bromine can be used in subsequent functionalization to alter the material’s properties, such as conductivity or photoreactivity .
Agrochemical Development
This compound is also investigated for its use in developing agrochemicals. Its structure can be modified to produce herbicides, fungicides, and insecticides. The bromine and methoxy groups provide points of reactivity for creating compounds that can interact with biological systems in specific ways to protect crops .
Analytical Chemistry
In analytical chemistry, derivatives of Methyl 5-bromo-2,6-dimethoxynicotinate can be used as standards or reagents. For example, it can be used in chromatography as a reference compound to help identify and quantify substances within a mixture .
Environmental Studies
Researchers use this compound in environmental studies to understand the behavior of similar organic molecules in ecosystems. Its stability and reactivity make it a good model compound for studying degradation processes and the impact of organic pollutants on the environment .
Nanotechnology
The compound’s ability to undergo various chemical reactions makes it a candidate for synthesizing nanoparticles with specific properties. These nanoparticles can be used in a range of applications, from medical diagnostics to environmental remediation .
Biochemistry Research
Finally, in biochemistry research, Methyl 5-bromo-2,6-dimethoxynicotinate can be used to study enzyme-substrate interactions. Its structure allows it to act as a mimic or inhibitor of natural substrates, providing insights into enzyme mechanisms and potential drug targets .
Safety and Hazards
“Methyl 5-bromo-2,6-dimethoxynicotinate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
Methyl 5-bromo-2,6-dimethoxynicotinate is a chemical compound that is often used in the field of organic chemistry. It’s known to be used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
In Suzuki–Miyaura coupling reactions, Methyl 5-bromo-2,6-dimethoxynicotinate might act as an organoboron reagent. These reactions involve two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond, while transmetalation involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, this compound could play a role in the synthesis of complex organic molecules .
Result of Action
As a potential reagent in suzuki–miyaura coupling, it could contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of Methyl 5-bromo-2,6-dimethoxynicotinate can be influenced by various environmental factors. In the context of Suzuki–Miyaura coupling, the reaction conditions are generally mild and tolerant to various functional groups . The organoboron reagents used in these reactions, potentially including Methyl 5-bromo-2,6-dimethoxynicotinate, are relatively stable, readily prepared, and generally environmentally benign .
Eigenschaften
IUPAC Name |
methyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-13-7-5(9(12)15-3)4-6(10)8(11-7)14-2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGLNDREJAQOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2,6-dimethoxynicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




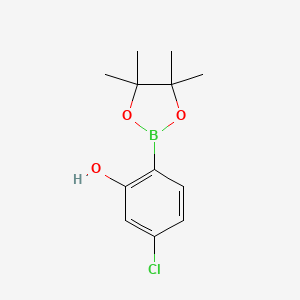
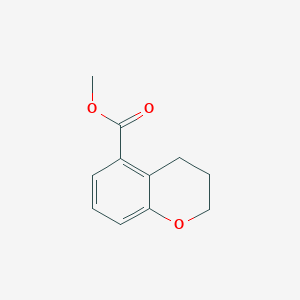
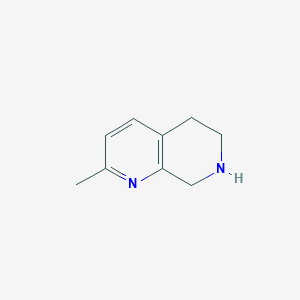
![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)
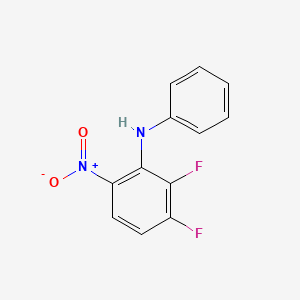
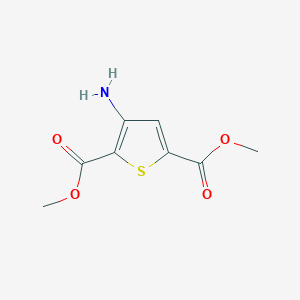


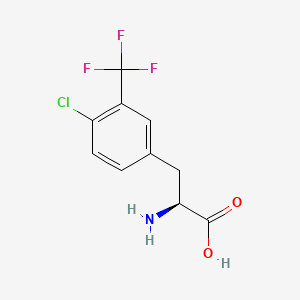
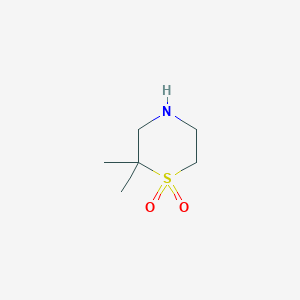
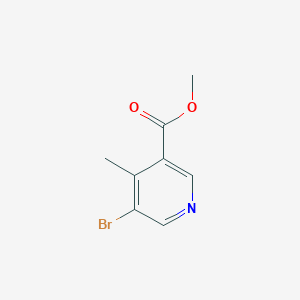
![example 31 (24) [WO2012005227]](/img/structure/B1429059.png)
